molecular formula C17H14N2O5S B251679 Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate

Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No. B251679
M. Wt: 358.4 g/mol
InChI Key: XOXKFOCXSQMHHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate, also known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. This compound was initially discovered in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate acts by activating the immune system and inducing the production of cytokines. Cytokines are proteins that play a critical role in the immune response. Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate specifically activates the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that plays a critical role in the destruction of cancer cells.
Biochemical and physiological effects:
Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effects of chemotherapy and radiation therapy. It has also been shown to increase the production of cytokines, such as TNF-alpha, which play a critical role in the immune response.

Advantages and Limitations for Lab Experiments

Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in various animal models. However, there are also limitations to using Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments, including its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for the study of Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate. One potential direction is the development of more efficient synthesis methods for this compound. Another potential direction is the investigation of the potential use of Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate in combination with other anti-cancer therapies. Additionally, further studies are needed to investigate the potential toxicity of Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate and its effects on healthy cells.

Synthesis Methods

Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in various animal models. Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has also been shown to enhance the effects of chemotherapy and radiation therapy.

properties

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 4-cyano-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H14N2O5S/c1-9-11(8-18)16(25-14(9)17(21)22-2)19-15(20)10-3-4-12-13(7-10)24-6-5-23-12/h3-4,7H,5-6H2,1-2H3,(H,19,20)

InChI Key

XOXKFOCXSQMHHE-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.